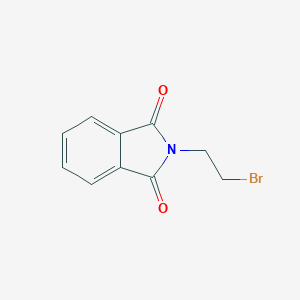
N-(2-Bromoethyl)phthalimide
Vue d'ensemble
Description
"N-(2-Bromoethyl)phthalimide" (NBEP) is a chemical compound utilized in various organic synthesis processes, including the preparation of macrocyclic and heterocyclic compounds. Its significance lies in its versatility as a reactant, contributing to the synthesis of complex molecules with potential applications in materials science and pharmacology.
Synthesis Analysis
The synthesis of NBEP involves reacting phthalimide with 2-bromoethanol under specific conditions to introduce the bromoethyl group. This process has been explored in the context of synthesizing l-aryl-4,5-dihydro[1,4]oxazepino-[5,4-a]isoindole-2,7-diones, showcasing its utility in constructing intricate molecular architectures (Warawa & Ceccarelli, 1998).
Molecular Structure Analysis
The molecular structure of NBEP has been characterized through various spectroscopic methods, including FT-IR, FT-Raman, and X-ray crystallography. These studies reveal the presence of rotational isomers and provide insight into the vibrational assignments, HOMO-LUMO, and NLO properties of NBEP. The molecular electrostatic potential (MEP) surface analysis indicates reactive electrophilic and nucleophilic sites, offering a deeper understanding of its chemical reactivity (Karthick et al., 2011).
Chemical Reactions and Properties
NBEP participates in a variety of chemical reactions, serving as a key intermediate in the synthesis of complex molecules. For instance, it has been used to generate novel aminal derivatives in a misdirected Gabriel synthesis (Press, Haug, & Wright, 1985). Furthermore, its reaction with enolates of phenylacetic acid esters leads to the formation of l-aryl-4,5-dihydro[1,4]oxazepino-[5,4-a]isoindole-2,7-diones, showcasing its utility in constructing intricate molecular architectures (Warawa & Ceccarelli, 1998).
Physical Properties Analysis
The physical properties of NBEP, such as melting point, boiling point, and solubility, are crucial for its handling and application in synthesis processes. These properties are determined through standard laboratory techniques and are essential for predicting the behavior of NBEP under different conditions.
Chemical Properties Analysis
The chemical properties of NBEP, including reactivity patterns, stability, and susceptibility to various chemical reactions, are foundational for its use in synthetic chemistry. Its role as a precursor in the synthesis of a wide array of chemical compounds highlights its chemical versatility and utility in organic synthesis.
For more in-depth information on each of these topics, the following references provide a comprehensive look at the synthesis, structure, and application of "N-(2-Bromoethyl)phthalimide" in scientific research:
- (Karthick et al., 2011): Molecular structure analysis through spectroscopic methods.
- (Warawa & Ceccarelli, 1998): Synthesis and reaction with enolates of phenylacetic acid esters.
- (Press, Haug, & Wright, 1985): Chemical reactions and synthesis of novel compounds.
Applications De Recherche Scientifique
Organic Synthesis
- Field : Organic Chemistry
- Application : “N-(2-Bromoethyl)phthalimide” is used as an intermediate in organic synthesis . It can react with phenyl magnesium bromide to get 2-(2-bromo-ethyl)-3-hydroxy-3-phenyl-isoindolin-1-one .
- Method : The reaction with phenyl magnesium bromide is a common procedure in organic synthesis . The specific experimental procedures and technical details would depend on the overall synthetic route and the specific reaction conditions.
- Results : The outcome of the reaction is the formation of 2-(2-bromo-ethyl)-3-hydroxy-3-phenyl-isoindolin-1-one .
Thermophysical Property Data
- Field : Physical Chemistry
- Application : “N-(2-Bromoethyl)phthalimide” is studied for its thermophysical properties . These properties are important for understanding the behavior of the compound under various conditions, which is crucial in fields like materials science and chemical engineering.
- Method : The methods for determining these properties often involve experimental measurements at various temperatures and pressures . Specific technical details would depend on the property being measured.
- Results : The results include data points for properties like triple point temperature, critical temperature, critical pressure, critical density, and density as a function of temperature .
Synthesis of α-phthalimidopoly (styrene)
- Field : Polymer Chemistry
- Application : “N-(2-Bromoethyl)phthalimide” is used as an initiator in the synthesis of α-phthalimidopoly (styrene) by atom transfer radical polymerization .
- Results : The outcome of the reaction is the formation of α-phthalimidopoly (styrene) .
Synthesis of Functionalized 5-(aminomethyl)pyrimidine-2,4,6-trione Analog
- Field : Medicinal Chemistry
- Application : “N-(2-Bromoethyl)phthalimide” is used in the synthesis of a functionalized 5-(aminomethyl)pyrimidine-2,4,6-trione analog .
- Results : The outcome of the reaction is the formation of a functionalized 5-(aminomethyl)pyrimidine-2,4,6-trione analog .
Synthesis of New Bis-C(cage)-Substituted o-Carborane
Safety And Hazards
Propriétés
IUPAC Name |
2-(2-bromoethyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c11-5-6-12-9(13)7-3-1-2-4-8(7)10(12)14/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZXTOCAICMPQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060357 | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(2-bromoethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Bromoethyl)phthalimide | |
CAS RN |
574-98-1 | |
| Record name | N-(2-Bromoethyl)phthalimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=574-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(2-bromoethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-BROMOETHYL)PHTHALIMIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2688 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(2-bromoethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(2-bromoethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-2-bromoethylphthalimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.528 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(2-Bromoethyl)phthalimide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A85E8KM8J6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

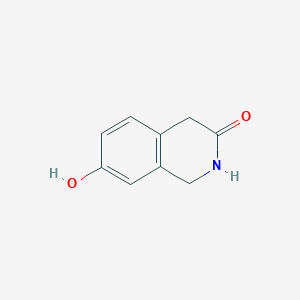

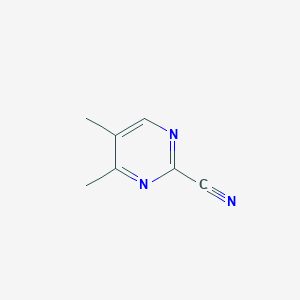
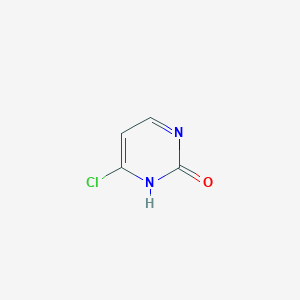
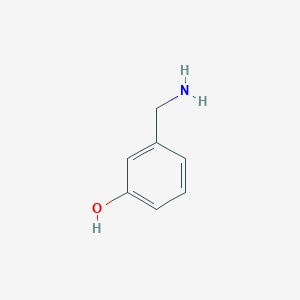
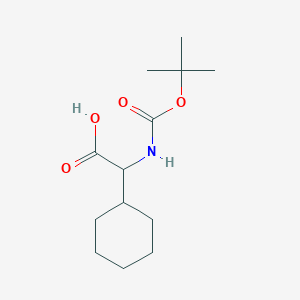
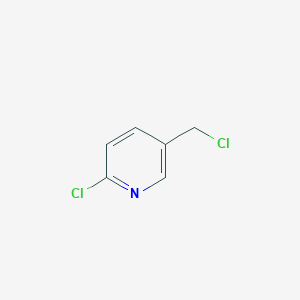
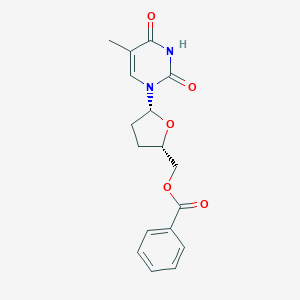
![2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B46051.png)
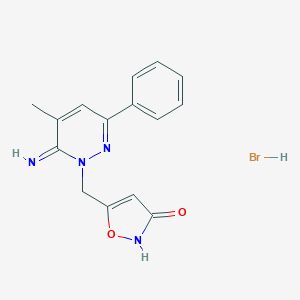
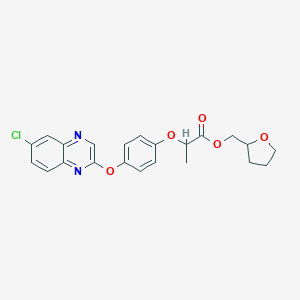

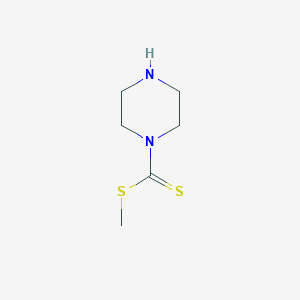
![[(3S,8S,9S,10R,13S,14S,17R)-17-[(2S)-1-Iodopropan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B46066.png)